molecular formula C8H9NOS B3003333 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione CAS No. 478047-92-6

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione

Cat. No.: B3003333
CAS No.: 478047-92-6
M. Wt: 167.23
InChI Key: IXGMSZXFEDMAFQ-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione is a heterocyclic compound with the molecular formula C8H9NOS It features a fused ring system consisting of a furan ring and an azepine ring, with a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an azepine precursor in the presence of a sulfur source to introduce the thione group. The reaction conditions often include the use of a base and a solvent such as ethanol or dimethyl sulfoxide, with heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The furan and azepine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted furan or azepine derivatives, depending on the reagents used.

Scientific Research Applications

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4H-furo[3,2-c]azepine-4-thione: Lacks the tetrahydro modification, resulting in different chemical properties.

    5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-4-thione: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.

    5,6,7,8-tetrahydro-4H-pyrrolo[3,2-c]azepine-4-thione:

Uniqueness

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione is unique due to its specific ring structure and the presence of the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydrofuro[3,2-c]azepine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c11-8-6-3-5-10-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMSZXFEDMAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=S)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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